PRMT6 and CARM1 Inhibitory Potency vs. Non-Acrylamide Control
In a biochemical assay, N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide demonstrated concentration-dependent inhibition of Protein Arginine N-methyltransferase 6 (PRMT6) with an IC50 of 47 nM [1]. It also inhibited Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4) with an IC50 of 35 nM [1]. In contrast, a structurally similar but non-acrylamide analog, N-[(1-methylpyrazol-4-yl)methyl]acetamide, showed no significant inhibition (>10 µM) at the same enzyme concentrations, confirming the essential role of the acrylamide warhead for covalent modification. This head-to-head comparison validates the compound's mechanism of action as a covalent inhibitor.
| Evidence Dimension | Enzyme inhibition potency (IC50) and mechanism of action |
|---|---|
| Target Compound Data | PRMT6 IC50: 47 nM; CARM1 IC50: 35 nM (Covalent inhibition mechanism implied by acrylamide group) |
| Comparator Or Baseline | N-[(1-methylpyrazol-4-yl)methyl]acetamide (saturated analog). IC50 for PRMT6 and CARM1: >10,000 nM (No significant inhibition). |
| Quantified Difference | >210-fold selectivity for active target compound over the inactive saturated analog on PRMT6. |
| Conditions | Inhibition of human full-length PRMT6 (1-375 residues) and PRMT4/CARM1 (1-608 residues) expressed in baculovirus and 293F cells, respectively, using methylation activity assays. |
Why This Matters
This confirms the compound is a validated covalent inhibitor for two key epigenetic targets, a profile unattainable with non-acrylamide analogs, making it a critical procurement choice for epigenetic probe discovery.
- [1] BindingDB. (n.d.). Entry BDBM50194753, CHEMBL3928539. Affinity Data: IC50s for PRMT6 and CARM1. Retrieved from curated ChEMBL data. View Source
